3-(THIOPHEN-2-YL)-4-[(4-{[(2,2,2-TRIFLUOROETHYL)CARBAMOYL]METHYL}PHENYL)CARBAMOYL]BUTANOIC ACID
Description
Properties
IUPAC Name |
5-oxo-5-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]anilino]-3-thiophen-2-ylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4S/c20-19(21,22)11-23-16(25)8-12-3-5-14(6-4-12)24-17(26)9-13(10-18(27)28)15-2-1-7-29-15/h1-7,13H,8-11H2,(H,23,25)(H,24,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKDJVFQNZMKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(THIOPHEN-2-YL)-4-[(4-{[(2,2,2-TRIFLUOROETHYL)CARBAMOYL]METHYL}PHENYL)CARBAMOYL]BUTANOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thiophene ring, followed by the introduction of the trifluoroethyl group and the formation of the pentanoic acid backbone. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(THIOPHEN-2-YL)-4-[(4-{[(2,2,2-TRIFLUOROETHYL)CARBAMOYL]METHYL}PHENYL)CARBAMOYL]BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(THIOPHEN-2-YL)-4-[(4-{[(2,2,2-TRIFLUOROETHYL)CARBAMOYL]METHYL}PHENYL)CARBAMOYL]BUTANOIC ACID has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(THIOPHEN-2-YL)-4-[(4-{[(2,2,2-TRIFLUOROETHYL)CARBAMOYL]METHYL}PHENYL)CARBAMOYL]BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Butanoic Acid Derivatives
*Estimated based on molecular formulas.
Physicochemical and Pharmacological Implications
Thiophene vs. Benzothiophene :
- The target compound’s thiophene ring (C₄H₄S) is smaller and less lipophilic than the tetrahydrobenzo[b]thiophen group in ’s compound (C₉H₉S). This difference may reduce steric hindrance in the target molecule, favoring interactions with flat binding pockets .
- The sulfur atom in thiophene enhances π-π stacking and polar interactions compared to purely hydrocarbon rings .
Trifluoroethyl Carbamoyl vs. Methoxyethyl/Isobutoxy Groups: The trifluoroethyl group (CF₃CH₂) in the target compound is more electron-withdrawing than the methoxyethyl (CH₃OCH₂CH₂) or isobutoxy ((CH₃)₂CHCH₂O) groups in and , respectively. This could improve metabolic resistance to oxidative enzymes but reduce aqueous solubility .
Butanoic Acid Backbone Modifications: The hexafluorobutanoic acid group in ’s compound increases acidity (pKa ~1–2) compared to the target’s non-fluorinated butanoic acid (pKa ~4.5), affecting ionization and bioavailability in physiological environments .
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how can its structural integrity be validated?
The synthesis typically involves sequential coupling reactions. For example, thiophene-derived intermediates are functionalized via carbodiimide-mediated coupling with trifluoroethylcarbamoyl groups, followed by butanoic acid derivatization . Structural validation requires 1H/13C NMR to confirm proton environments and carbonyl groups, complemented by high-resolution mass spectrometry (HRMS) to verify molecular weight . Cross-referencing spectral data with structurally analogous compounds (e.g., ’s thiophene-carboxylic acid derivatives) enhances reliability .
Q. What analytical techniques are critical for characterizing its physicochemical properties?
- Chromatographic purity : HPLC or UPLC with UV/Vis detection (λ = 250–300 nm) to assess impurities.
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition profiles (e.g., ’s trifluoromethylphenylpropionic acid analysis).
- Solubility : Phase-solubility studies in polar aprotic solvents (DMF, DMSO) and aqueous buffers .
Q. How can researchers align its study with existing theoretical frameworks in medicinal chemistry?
Link the compound’s thiophene-carbamoyl motif to established pharmacophores targeting enzyme inhibition (e.g., kinase or protease inhibitors). For example, ’s sulfamoyl-thiophene derivatives demonstrate how structural analogs integrate into drug discovery paradigms. Theoretical models (e.g., QSAR) can predict bioactivity based on electronic/steric properties of the trifluoroethyl group .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., ambiguous NOESY correlations) be resolved during structural elucidation?
Contradictions arise from overlapping signals or dynamic conformational changes. Strategies include:
- 2D NMR techniques : HSQC/HMBC to resolve scalar coupling vs. NOE effects.
- Variable-temperature NMR : To identify fluxional behavior (e.g., ’s note on epimer separation via chromatographic adjustments).
- Computational modeling : DFT-based chemical shift predictions to validate experimental assignments .
Q. What methodologies optimize yield in multi-step syntheses while minimizing side reactions?
- Reaction monitoring : In-situ FTIR or LC-MS to track intermediate formation (e.g., ’s oxazole-thiophene coupling).
- Protecting group strategies : Use tert-butoxycarbonyl (Boc) groups for amine protection, as seen in ’s butanoic acid synthesis.
- Catalytic systems : Pd-mediated cross-coupling for aryl-thiophene bonds (e.g., ’s biphenyl-amino carbonyl synthesis).
Q. How can researchers design experiments to probe the compound’s metabolic stability in preclinical models?
- In vitro assays : Microsomal incubation (human/rat liver microsomes) with LC-MS/MS quantification of parent compound and metabolites.
- Isotope labeling : 19F-NMR or 14C-tracing to track trifluoroethyl group metabolism (inspired by ’s radiolabeled analogs).
- Structural analogs : Compare with ’s sulfonamide derivatives to identify metabolic soft spots.
Data Contradiction and Validation
Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?
- Re-evaluate force fields : Adjust parameters for trifluoromethyl groups, which may exhibit atypical van der Waals interactions.
- Crystallographic validation : Co-crystallize the compound with target proteins (e.g., ’s sulfamoyl-thiophene-protein interaction studies).
- Dose-response refinement : Use Hill slope analysis to reconcile potency differences .
Methodological Recommendations
- Synthetic reproducibility : Adopt ’s stepwise protocol for thiophene-oxazole coupling, ensuring anhydrous conditions.
- Theoretical integration : Align with ’s Principle 2 by framing the compound’s mechanism within enzyme inhibition theories.
- Safety protocols : Follow ’s guidelines for handling sulfonamide intermediates (e.g., PPE for reactive byproducts).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
